An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypiperidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxypiperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds. This document consolidates essential data, experimental protocols, and safety information to support its effective use in research and development.
Chemical and Physical Properties
4-Hydroxypiperidine hydrochloride is a white to off-white crystalline powder. It is the hydrochloride salt of 4-hydroxypiperidine, rendering the parent compound more stable and water-soluble.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | Piperidin-4-ol hydrochloride | N/A |
| Synonyms | 4-Piperidinol hydrochloride, Piperidin-4-ol HCl | |
| CAS Number | 5382-17-2 | |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 155-157 °C | |
| Boiling Point | Not applicable (decomposes) | N/A |
| Density | ~1.12 g/cm³ (estimate based on piperidine HCl) | [3] |
| pKa (Piperidinium ion) | ~11.1 | [4] |
| Solubility | Soluble in water and methanol (25 mg/mL) |
Spectral Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum of 4-Hydroxypiperidine hydrochloride in a solvent like D₂O or DMSO-d₆ is expected to show signals corresponding to the piperidine ring protons and the hydroxyl proton. Due to the protonation of the nitrogen, the adjacent methylene protons (at C2 and C6) will be deshielded and appear at a lower field compared to the free base.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (methine) | 3.6 - 4.0 | m |
| H-2, H-6 (axial & equatorial) | 3.0 - 3.4 | m |
| H-3, H-5 (axial & equatorial) | 1.6 - 2.0 | m |
| -OH | Variable, dependent on solvent and concentration | s (br) |
| -NH₂⁺- | Variable, dependent on solvent and concentration | s (br) |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show three distinct signals for the piperidine ring carbons.
| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C-4 | 60 - 65 | | C-2, C-6 | 40 - 45 | | C-3, C-5 | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Hydroxypiperidine hydrochloride will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of the ammonium salt will be indicated by a broad absorption in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3500 | Strong, broad |
| N-H stretch (ammonium) | 2400 - 3200 | Strong, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
Mass Spectrometry
Under typical electron ionization (EI) mass spectrometry, 4-Hydroxypiperidine hydrochloride will likely fragment to show the mass of the free base, 4-hydroxypiperidine. The molecular ion peak of the free base is expected at m/z 101.15.
| Fragment | Expected m/z |
| [C₅H₁₁NO]⁺ | 101.15 |
| [C₅H₁₀N]⁺ | 84.08 |
| [C₄H₈N]⁺ | 70.06 |
Experimental Protocols
Synthesis of 4-Hydroxypiperidine Hydrochloride from N-Boc-4-hydroxypiperidine
This protocol describes the deprotection of N-Boc-4-hydroxypiperidine to yield 4-Hydroxypiperidine hydrochloride.[5]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Saturated solution of HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a round-bottom flask, add a saturated solution of HCl in 1,4-dioxane (approximately 6 mL per gram of starting material).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
The resulting solid is 4-Hydroxypiperidine hydrochloride, which can be used as is or further purified by recrystallization.
Purification by Recrystallization
A general procedure for the recrystallization of piperidine salts.[6] The choice of solvent is critical and should be determined empirically. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) is often effective.
Procedure:
-
Dissolve the crude 4-Hydroxypiperidine hydrochloride in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal.
-
To the hot, clear solution, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Analytical Methods (General Approach)
Specific validated methods for 4-Hydroxypiperidine hydrochloride are not widely published. However, methods for similar piperidine derivatives can be adapted.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 4-Hydroxypiperidine hydrochloride. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or derivatization with a UV-active agent would be necessary.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS)
Gas Chromatography (GC): For GC analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte. The hydroxyl and amino groups can be derivatized, for example, by silylation.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5)
-
Carrier Gas: Helium
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively
-
Oven Program: A temperature gradient from 100 °C to 250 °C.
Reactivity and Stability
4-Hydroxypiperidine hydrochloride is a stable crystalline solid under normal laboratory conditions. It is hygroscopic and should be stored in a tightly sealed container in a dry place. The primary reactive sites are the secondary amine (in its protonated form) and the secondary hydroxyl group. The free base can be liberated by treatment with a base. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.
Safety Information
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask (e.g., N95)
-
Hand Protection: Chemical-resistant gloves
-
Eye Protection: Safety glasses or goggles
-
Skin and Body Protection: Laboratory coat
This guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- 1. 4-Hydroxypiperidine-d5 Hydrochloride | C5H12ClNO | CID 171394745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. mt.com [mt.com]
